molecular formula C22H14F4N4O2 B8494360 1-Naphthalenecarboxamide, 6-[(2-amino-4-pyrimidinyl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-

1-Naphthalenecarboxamide, 6-[(2-amino-4-pyrimidinyl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-

Cat. No.: B8494360
M. Wt: 442.4 g/mol
InChI Key: OODPPJDFRMJIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenecarboxamide, 6-[(2-amino-4-pyrimidinyl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C22H14F4N4O2 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Naphthalenecarboxamide, 6-[(2-amino-4-pyrimidinyl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenecarboxamide, 6-[(2-amino-4-pyrimidinyl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H14F4N4O2

Molecular Weight

442.4 g/mol

IUPAC Name

6-(2-aminopyrimidin-4-yl)oxy-N-[4-fluoro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H14F4N4O2/c23-18-7-4-13(11-17(18)22(24,25)26)29-20(31)16-3-1-2-12-10-14(5-6-15(12)16)32-19-8-9-28-21(27)30-19/h1-11H,(H,29,31)(H2,27,28,30)

InChI Key

OODPPJDFRMJIDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC3=NC(=NC=C3)N)C(=C1)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2.58 g (9.2 mMol) 6-(2-amino-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid in 50 ml DMF, 12.8 ml (92 mMol) Et3N, 490 mg (4.0 mMol) DMAP, 1.41 ml (11 mMol) 4-fluoro-3-trifluoromethyl-aniline and finally 11 ml propylphosphonic anhydride (50% in DMF; 19 mMol) are added. The mixture is stirred for 1 h and then concentrated in vacuo. The residue is diluted with water and EtOAc, the aq. phase is separated off and extracted twice with EtOAc. The organic layers are washed with water and brine, dried (Na2SO4) and concentrated. Column chromatography (SiO2; CH2Cl2/EtOAc 2:1→1:1→1:2) and re-crystallization from CH3CN gives the title compound: m.p.: 205° C.
Name
6-(2-amino-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step One
Name
propylphosphonic anhydride
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
490 mg
Type
catalyst
Reaction Step One

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